molecular formula C22H17N3O4S B2718710 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 941917-19-7

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2718710
CAS No.: 941917-19-7
M. Wt: 419.46
InChI Key: JXLXUVMUTRVGIC-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O3SC_{20}H_{22}N_2O_3S, and it features a complex structure that includes an isoindole core and a benzothiazole moiety. The presence of these heterocycles often correlates with diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds containing isoindole derivatives exhibit significant anticancer activity. For instance, research has shown that similar isoindole compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to increased cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Isoindole Derivatives

CompoundCancer TypeMechanism of ActionReference
Compound AMCF-7 (Breast)Induces apoptosis via caspase activation
Compound BA549 (Lung)Inhibits PI3K/Akt pathway
Compound CHeLa (Cervical)Cell cycle arrest at G1 phase

Antimicrobial Activity

The benzothiazole component present in the compound is known for its antimicrobial properties. Studies have demonstrated that benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi. The proposed mechanism involves disruption of microbial cell membranes or inhibition of key enzymes.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Benzothiazole AE. coli32 µg/mL
Benzothiazole BS. aureus16 µg/mL
Benzothiazole CC. albicans8 µg/mL

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cell Cycle Regulation : Interference with cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Enzyme Inhibition : Competitive inhibition of enzymes critical for cancer cell proliferation or microbial survival.

Case Studies

A notable study investigated the compound's effects on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP, suggesting effective induction of programmed cell death at higher concentrations.

Another case study focused on its antimicrobial effects against multi-drug resistant strains, demonstrating significant inhibitory effects compared to standard antibiotics.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-3-11-24-17-10-9-14(29-4-2)12-18(17)30-22(24)23-19(26)13-25-20(27)15-7-5-6-8-16(15)21(25)28/h1,5-10,12H,4,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLXUVMUTRVGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.